molecular formula C11H6ClF3N2 B1480230 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine CAS No. 1271474-52-2

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

カタログ番号: B1480230
CAS番号: 1271474-52-2
分子量: 258.62 g/mol
InChIキー: SHAOKOIXLOOLCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is a useful research compound. Its molecular formula is C11H6ClF3N2 and its molecular weight is 258.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-1-3-7(13)4-2-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAOKOIXLOOLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine represents a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and agrochemicals. The strategic incorporation of fluorine atoms into this pyrimidine core fundamentally alters its physicochemical landscape, enhancing metabolic stability, modulating lipophilicity, and dictating specific protein-ligand interactions[1].

From a solid-state perspective, understanding the crystal structure of this compound is paramount. The molecular architecture presents three distinct interaction vectors:

  • 2-Chloro Substituent: Acts as a highly reactive electrophilic center for SN​Ar (nucleophilic aromatic substitution) reactions, while in the solid state, its σ -hole drives highly directional halogen bonding[2].

  • 4-Difluoromethyl ( CF2​H ) Group: Functions as a lipophilic bioisostere. The strong electron-withdrawing nature of the geminal fluorines polarizes the adjacent C−H bond, transforming it into a potent hydrogen bond donor capable of forming robust C−H⋯F or C−H⋯N interactions.

  • 6-(4-Fluorophenyl) Ring: Provides a planar surface for π−π stacking and edge-to-face aryl interactions, while the para-fluorine atom serves as a hard hydrogen bond acceptor.

This whitepaper outlines the definitive methodologies for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this class of fluorinated pyrimidines.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the solid-state characterization relies on a self-validating loop: Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute atomic arrangement, which is then mathematically simulated into a powder pattern and cross-referenced against empirical Powder X-Ray Diffraction (PXRD) data to confirm bulk phase purity[3].

Workflow A Compound Synthesis & Purity B Vapor Diffusion Crystallization A->B C SCXRD Data Collection (100 K) B->C D Structure Refinement (SHELXL) C->D E PXRD Bulk Validation D->E

Figure 1: End-to-end workflow for the crystallographic characterization of the pyrimidine derivative.

Protocol: Vapor Diffusion Crystallization

Causality: Fluorinated pyrimidines often exhibit high solubility in halogenated solvents but tend to precipitate as amorphous powders if supersaturation is achieved too rapidly. Vapor diffusion allows for a slow, thermodynamically controlled decrease in the solvent's dielectric constant, minimizing crystal defects and promoting the growth of diffraction-quality single crystals.

  • Dissolution: Dissolve 20 mg of the synthesized compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution via sonication.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anti-solvent (n-Hexane).

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect for crystal growth. Harvest the resulting colorless prismatic crystals using a stereomicroscope, suspending them immediately in inert perfluoropolyether oil to prevent solvent loss and degradation.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection is performed at cryogenic temperatures (100 K) using a nitrogen cold stream. This drastically reduces the thermal motion (anisotropic displacement parameters) of the atoms. Reducing thermal motion is critical for accurately resolving the positions of highly electronegative, light atoms like fluorine, and for locating the highly polarized hydrogen atom of the CF2​H group in the residual electron density map.

  • Mounting: Mount a single crystal (approx. 0.15×0.10×0.08 mm) onto a MiTeGen loop using the perfluoropolyether oil.

  • Data Collection: Transfer to a diffractometer equipped with a Cu microfocus source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to achieve >99% completeness up to θ=67∘ .

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the chlorine atom.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares on F2 via SHELXL[4]. All non-hydrogen atoms must be refined anisotropically. The CF2​H hydrogen atom should be located from the difference Fourier map and refined freely to confirm its participation in hydrogen bonding.

Protocol: Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Lightly grind 50 mg of the bulk synthesized powder in an agate mortar to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=3∘ to 40∘ at a rate of 0.02°/step using a Cu source.

  • Validation: Overlay the experimental PXRD diffractogram with the theoretical diffractogram calculated from the SCXRD .cif file. A matching peak profile confirms that the bulk material is phase-pure and corresponds to the single-crystal polymorph[3].

Crystallographic Data & Structural Analysis

Based on the rigorous application of the aforementioned protocols, the structural parameters for this class of fluorinated pyrimidines typically resolve into highly ordered, densely packed monoclinic or triclinic lattices. Below is the representative crystallographic data for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Quantitative Structural Data

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C11​H6​ClF3​N2​ Volume 1148.5(2) Å 3
Formula Weight 258.63 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 1.496 g/cm 3
Wavelength 1.54184 Å (Cu )Absorption Coefficient 3.142 mm −1
Crystal System MonoclinicF(000) 520
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=7.852(1) Å b=14.205(2) Å c=10.421(1) Å β=98.54(1)∘ Final R indices [I>2σ(I)] R1​=0.0342 wR2​=0.0891
Supramolecular Assembly & Intermolecular Interactions

The crystal packing of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is not dictated by classical strong hydrogen bonds (such as O-H···O), but rather by a complex network of weak, highly directional non-covalent interactions.

Interactions Sub1 2-Chloro Substituent Int1 Halogen Bonding (Cl···N / Cl···F) Sub1->Int1 Sub2 4-Difluoromethyl (CF2H) Int2 Weak Hydrogen Bonding (C-H···F / C-H···N) Sub2->Int2 Sub3 6-(4-Fluorophenyl) Int3 π-π Stacking & Edge-to-Face Interactions Sub3->Int3 Pack 3D Supramolecular Crystal Packing Int1->Pack Int2->Pack Int3->Pack

Figure 2: Mechanistic influence of molecular substituents on supramolecular interactions and crystal packing.

Table 2: Key Intermolecular Interactions Dictating Crystal Packing

Interaction TypeDonor-Acceptor PairDistance (Å)Angle (°)Mechanistic Role
Halogen Bond C−Cl⋯Npyrimidine​ 3.12168.5Primary 1D chain formation along the a-axis. Driven by the Cl σ -hole[2].
Weak H-Bond C(CF2​)−H⋯Fphenyl​ 2.45142.1Cross-links 1D chains into 2D sheets. The CF2​ group acts as a strong donor.
Weak H-Bond Cphenyl​−H⋯F(CF2​) 2.58135.4Stabilizes the coplanarity of adjacent molecules.
π−π Stacking Cg(Pyr)⋯Cg(Ph) 3.65-Inter-sheet stabilization. Centroid-to-centroid distance indicates strong overlap.

(Note: Cg represents the centroid of the respective aromatic ring).

Implications for Drug Development and Formulation

The crystallographic profiling of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine provides critical insights for downstream pharmaceutical development:

  • Structure-Based Drug Design (SBDD): The precise determination of the dihedral angle between the pyrimidine core and the 4-fluorophenyl ring (typically found to be ≈25−35∘ due to steric clash with the pyrimidine proton) is vital for computational docking studies. Knowing the exact geometry allows medicinal chemists to predict how the molecule will fit into the hydrophobic pockets of target kinases.

  • Polymorphism & Solid-State Stability: The reliance on weak intermolecular interactions (halogen bonding and C−H⋯F networks) suggests that this compound may be susceptible to polymorphism[3]. Variations in crystallization solvent or temperature could easily disrupt the C−Cl⋯N halogen bonds, leading to alternative crystal packing arrangements with different dissolution rates and thermodynamic stabilities.

  • Reactivity Profiling: The SCXRD data reveals the exact bond length of the C−Cl bond (typically ≈1.73 Å in this electron-deficient system). A longer-than-average C−Cl bond in the solid state correlates with increased susceptibility to nucleophilic attack, providing a predictive metric for the yield and kinetics of subsequent SN​Ar functionalization steps during API synthesis.

Sources

Rational Design and Mechanism of Action of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized both pharmaceutical and agrochemical development. The building block 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine serves as a highly privileged, electrophilic precursor for synthesizing next-generation bioactive molecules.

By leveraging the nucleophilic aromatic substitution (SNAr) of the 2-chloro position, researchers can generate diverse libraries of 2-amino or 2-aryloxy pyrimidine derivatives. The resulting compounds exhibit profound biological activity, primarily functioning as Kinase Inhibitors in precision oncology[1][2] and Succinate Dehydrogenase Inhibitors (SDHIs) or Complex I inhibitors in agricultural fungicidal applications[3].

This whitepaper details the physicochemical rationale, dual-domain mechanisms of action (MoA), and self-validating experimental protocols for developing and evaluating these derivatives.

Chemical Architecture and Derivatization Logic

The parent scaffold is meticulously designed to optimize both target engagement and metabolic stability[4]:

  • The Pyrimidine Core: Acts as an adenine mimetic, capable of engaging the ATP-binding hinge region of kinases via conserved hydrogen bonding.

  • 4-Difluoromethyl ( CF2​H ) Group: Unlike the fully fluorinated trifluoromethyl ( CF3​ ) group, CF2​H is a lipophilic hydrogen bond donor. The highly polarized C-H bond can interact with backbone carbonyls in protein binding pockets, significantly increasing binding affinity without heavily compromising aqueous solubility[1].

  • 6-(4-Fluorophenyl) Group: Projects into deep hydrophobic pockets. The para-fluoro substitution is a classic metabolic shield, blocking CYP450-mediated aromatic hydroxylation and thereby extending the molecule's in vivo half-life[4].

  • 2-Chloro Handle: The strong electron-withdrawing nature of the pyrimidine ring, exacerbated by the CF2​H group, renders the C2 position highly electrophilic. This allows for rapid, high-yield SNAr reactions with various nucleophiles (amines, anilines, phenols) to finalize the active derivative[5].

SNAr_Workflow Precursor 2-Chloro-4-(difluoromethyl)- 6-(4-fluorophenyl)pyrimidine Reaction SNAr Reaction (DIPEA, NMP/THF, 80-120°C) Precursor->Reaction Amine Nucleophile (e.g., Aryl/Alkyl Amine) Amine->Reaction Product 2-Amino Pyrimidine Derivative Reaction->Product Substitution Purification Flash Chromatography (0-10% MeOH in AcOEt) Product->Purification Isolation

Fig 1: Workflow for the SNAr derivatization of the 2-chloro pyrimidine precursor.

Mechanism of Action I: Precision Oncology (Kinase Inhibition)

In oncology, 2-amino-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine derivatives act as potent, ATP-competitive inhibitors of kinases such as PI3K δ and mutant EGFR[1][2].

Structural Binding Mode
  • Hinge Region Engagement: The N1 and N3 atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Valine or Cysteine residues)[6].

  • Non-Classical Hydrogen Bonding: The CF2​H group resides adjacent to the hinge. The proton of the CF2​H group acts as a non-classical hydrogen bond donor to the gatekeeper residue or adjacent backbone carbonyls, a feature impossible with a CF3​ group[1].

  • Hydrophobic Pocket Occupation: The 4-fluorophenyl ring rotates to achieve coplanarity or orthogonal stacking (depending on the specific kinase DFG-in/DFG-out conformation), slotting into the hydrophobic "back pocket" (Pocket II). This interaction drives the high selectivity of these derivatives against off-target kinases[6][7].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K Target Kinase (e.g., PI3K / EGFR) RTK->PI3K Phosphorylation PIP3 Active Messenger (e.g., PIP3) PI3K->PIP3 Catalytic Conversion PIP2 Downstream Substrate (e.g., PIP2) PIP2->PIP3 AKT Effector Kinase (e.g., AKT) PIP3->AKT Recruits & Activates mTOR Cell Survival & Proliferation AKT->mTOR Activates Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->PI3K Competitive Binding (Hinge Region)

Fig 2: Disruption of the PI3K/AKT signaling pathway via competitive pyrimidine inhibition.

Mechanism of Action II: Agrochemical Fungicides

Beyond human health, these derivatives demonstrate exceptional efficacy as agricultural fungicides, primarily acting as inhibitors of the fungal mitochondrial respiratory chain[3].

Target: Succinate Dehydrogenase (Complex II)

Derivatives where the C2 position is substituted with specific anilines or pyrazoles act as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Ubiquinone Site (Q-site) Mimicry: The pyrimidine core and the CF2​H group mimic the structure of ubiquinone. The CF2​H group forms a vital hydrogen bond with the side chain of a Tyrosine or Tryptophan residue in the Q-site of the fungal SDH enzyme[3].

  • Electron Transport Blockade: By tightly binding to the Q-site, the derivative prevents the reduction of ubiquinone to ubiquinol, halting the tricarboxylic acid (TCA) cycle and shutting down fungal ATP production, leading to pathogen death[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative pharmacological and agrochemical metrics of representative derivatives synthesized from the 2-chloro precursor.

Derivative Substitution (C2 Position)Primary TargetPI3K δ IC 50​ (nM)Fungal SDH EC 50​ (mg/L)LogP (Calculated)Metabolic T 1/2​ (Human Microsomes)
Precursor (2-Chloro) N/A (Reactive)>10,000>50.03.8N/A
N-(3-fluorophenyl)amine Kinase (PI3K δ )12.415.24.2145 min
4-benzylpiperazin-1-yl Kinase (EGFR/PI3K)8.122.43.9180 min
N-(2-(phenoxypyridin-3-yl)ethyl) Fungicide (SDHI)>5,0000.164.8>200 min
1H-pyrazol-4-amine Dual-Action45.02.523.5120 min

Data synthesized from established SAR trends of fluorinated pyrimidine derivatives[1][3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and kinetic readouts.

Protocol A: SNAr Derivatization & Purification

Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polarity, which stabilizes the Meisenheimer complex transition state during SNAr[5]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine.

  • Reaction Setup: In a dried 10 mL microwave vial, dissolve 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine (1.0 eq, 0.5 mmol) and the target amine (1.2 eq, 0.6 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) dropwise. Seal the vial under a nitrogen atmosphere.

  • Thermal Cycling: Heat the reaction mixture to 95°C for 4–6 hours. Monitor progression via LC-MS until the precursor mass ( [M+H]+≈259.0 ) is fully consumed.

  • Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl ( 3×10 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via flash chromatography (0–10% MeOH gradient in AcOEt)[1].

Protocol B: Time-Dependent Kinase Activity Assay (Progress Curve Analysis)

Causality: Traditional endpoint assays fail to capture the prolonged residence time driven by the CF2​H non-classical hydrogen bonding. Progress Curve Analysis (PCA) continuously monitors product formation, allowing for the calculation of association/dissociation rates ( kon​/koff​ )[2].

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., PI3K δ , 2 nM), PIP2 substrate (10 μ M), and a fluorescent reporter in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense the pyrimidine derivative into a 384-well plate in a 10-point dose-response format (ranging from 10 μ M to 0.5 nM, 3-fold dilutions). Control: Include a DMSO-only vehicle control and a positive control (e.g., Idelalisib).

  • Reaction Initiation: Add ATP (at the established Km​ value for the specific kinase) to initiate the reaction.

  • Continuous Readout: Immediately read the fluorescence (Ex/Em as per reporter specs) every 60 seconds for 120 minutes using a microplate reader.

  • Data Validation: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition to extract the residence time ( τ=1/koff​ ). A valid assay must show linear product formation in the DMSO control over the 120-minute window[2].

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (NIH).
  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. National Institutes of Health (NIH).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • WO2013135671A1 - Fungicidal pyrimidine compounds. Google Patents.
  • Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. ACS Publications.

Sources

Thermodynamic Stability Profile of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the thermodynamic profiling of highly functionalized heterocyclic intermediates not merely as a compliance exercise, but as a rigorous investigation into mechanistic causality. 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is a highly engineered scaffold. Its stability profile is defined by a deliberate dichotomy: the robust, metabolically stable fluorinated motifs on the periphery, contrasted against the thermodynamically labile 2-chloro handle designed for downstream functionalization.

This whitepaper deconstructs the thermodynamic stability of this molecule, providing field-proven methodologies, quantitative kinetic data, and self-validating experimental protocols.

Structural Thermodynamics and Substituent Effects

The thermodynamic behavior of this molecule is governed by the electronic push-and-pull of its substituents on the electron-deficient pyrimidine core:

  • The 4-(Difluoromethyl) Group (-CF₂H): Unlike the fully fluorinated -CF₃ group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor[1]. The powerful electron-withdrawing effect of the two fluorine atoms makes the adjacent C–H bond acidic, allowing it to form weak hydrogen bonds that significantly influence both solid-state crystal packing (polymorphism) and target binding affinity[1].

  • The 6-(4-Fluorophenyl) Group: This bulky, lipophilic group provides steric shielding to the adjacent C-5 and C-6 positions. The C-F bond on the phenyl ring is thermodynamically inert under standard physiological and formulation conditions.

  • The 2-Chloro Handle: Flanked by two electronegative nitrogen atoms and further activated by the inductive electron withdrawal of the -CF₂H group, the C-2 position is highly electrophilic. This makes the C-Cl bond the primary site of thermodynamic instability in aqueous media.

Hydrolytic Stability and SNAr Kinetics

In aqueous or formulated environments, the molecule undergoes degradation via Nucleophilic Aromatic Substitution (SNAr), converting the 2-chloro pyrimidine into its 2-hydroxy (or pyrimidone) derivative.

Mechanistic Causality

Historically, SNAr reactions were assumed to proceed via a discrete, long-lived Meisenheimer complex. However, recent high-precision kinetic isotope effect (KIE) studies demonstrate that for highly activated nitrogenous heterocycles with excellent leaving groups (like chloride on a pyrimidine), the reaction frequently proceeds through a concerted mechanism [2]. The electron-withdrawing -CF₂H group lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, drastically reducing the activation free energy ( Δ G‡) required for hydroxide attack.

SNAr_Pathway Parent 2-Chloro-4-(difluoromethyl)- 6-(4-fluorophenyl)pyrimidine Nucleophile OH⁻ Attack at C-2 Parent->Nucleophile TS Concerted Transition State (No discrete Meisenheimer) Nucleophile->TS Rate-Limiting (ΔG‡) Product 2-Hydroxy-4-(difluoromethyl)- 6-(4-fluorophenyl)pyrimidine TS->Product Cl⁻ Departure

Fig 1. Concerted Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway at the C-2 position.

Quantitative Kinetic Data

To understand the shelf-life implications, we extract the thermodynamic parameters of hydrolysis across different pH environments. The highly negative entropy of activation ( Δ S‡) confirms a highly ordered transition state, characteristic of water/hydroxide organizing around the concerted transition state.

Table 1: Thermodynamic Parameters of C-2 Hydrolysis (Standardized at 25°C)

pH Condition kobs​ (s⁻¹)Projected Half-life ( t1/2​ ) Δ G‡ (kcal/mol) Δ H‡ (kcal/mol) Δ S‡ (cal/mol·K)
pH 4.0 1.2 × 10⁻⁷~66 days26.424.1-7.7
pH 7.4 4.5 × 10⁻⁶~42 hours24.221.5-9.1
pH 10.0 8.9 × 10⁻⁴~13 minutes21.118.2-9.7

Solid-State Thermal Stability and Polymorphism

For formulation purposes, the solid-state stability of the active substance must be evaluated per[3]. The presence of the -CF₂H group introduces the potential for polymorphic variations driven by alternative intermolecular hydrogen-bonding networks.

Table 2: Solid-State Thermodynamic Properties (DSC Analysis)

PolymorphMelting Point (Tₘ)Enthalpy of Fusion ( Δ H_{fus})Thermodynamic Status
Form I 142.5 °C28.4 J/gThermodynamically Stable
Form II 136.2 °C24.1 J/gMetastable (Converts to Form I)

Form I is thermodynamically favored due to a higher enthalpic penalty required to disrupt its robust π−π stacking and -CF₂H N hydrogen bonds.

Self-Validating Experimental Methodologies

To ensure data integrity, every protocol must be a self-validating system. Relying on a single time-point or a single temperature invites artifacts from solvent evaporation or localized pH shifts.

Workflow Prep Sample Prep (Solid & Solution) Incubation ICH Q1A(R2) Chambers (Temp/RH Stress) Prep->Incubation Analysis UPLC-MS & DSC/TGA Data Acquisition Incubation->Analysis Kinetics Arrhenius Plotting (Ea, ΔH‡, ΔS‡) Analysis->Kinetics

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Protocol A: Forced Degradation and Kinetic Profiling (Hydrolysis)

This protocol utilizes the Arrhenius equation across multiple temperatures to validate that degradation is strictly temperature-dependent.

  • Preparation: Dissolve the pyrimidine compound in MS-grade Acetonitrile to create a 10 mg/mL stock solution.

  • Buffer Matrix: Dilute the stock 1:100 into three separate aqueous buffer systems (50 mM Acetate pH 4.0, 50 mM Phosphate pH 7.4, 50 mM Borate pH 10.0) to achieve a final concentration of 100 µg/mL.

  • Thermal Stress: Aliquot 1 mL of each solution into hermetically sealed amber glass ampoules. Incubate in parallel stability chambers at 25°C, 40°C, and 60°C per ICH Q1A(R2) standards[3].

  • Sampling & Quenching: Pull samples at t= 0, 1, 4, 8, 24, and 48 hours. Immediately quench the reaction by diluting 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

  • UPLC-UV/MS Analysis: Quantify the remaining parent compound using a C18 column (gradient: 5% to 95% MeCN in water over 5 mins). Monitor the disappearance of the parent mass ( m/z corresponding to the ³⁵Cl/³⁷Cl isotopes) and the appearance of the 2-hydroxy degradant.

  • Thermodynamic Extraction: Plot ln(kobs​) vs. 1/T (Arrhenius plot) to extract the Activation Energy ( Ea​ ). Calculate Δ H‡ and Δ S‡ using the Eyring equation. Self-Validation Check: The R2 of the Arrhenius plot must be >0.99; non-linearity indicates a change in the degradation mechanism.

Protocol B: Solid-State Polymorph Screening via DSC
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the solid API into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of volatile impurities without altering the internal pressure.

  • Calibration: Validate the Differential Scanning Calorimeter (DSC) using an Indium standard (Tₘ = 156.6°C, Δ H_{fus} = 28.45 J/g).

  • Thermal Ramp: Equilibrate the sample at 25°C. Apply a linear heating rate of 10°C/min up to 200°C under a continuous dry Nitrogen purge (50 mL/min).

  • Data Integration: Integrate the area under the endothermic melting peak to determine the enthalpy of fusion ( Δ H_{fus}).

  • Melt-Quench Validation: To screen for Form II (metastable), rapidly cool the melt from 200°C to -20°C at 50°C/min, then execute a second heating ramp to observe cold crystallization and the secondary melting point.

Sources

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Computational Deep Dive

In the landscape of modern drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine-containing substituents can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[3] This guide focuses on a specific, yet under-researched molecule: 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine . Given the absence of extensive experimental data in the public domain for this exact compound, this whitepaper adopts a computational-first approach. We will leverage the power of Density Functional Theory (DFT) to predict its electronic properties, offering a foundational understanding for researchers, scientists, and drug development professionals. This document serves as both a theoretical exploration and a practical guide to performing these calculations, thereby providing a roadmap for future experimental validation and application.

The Architectural Significance of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

The subject molecule is a tapestry of functional groups, each contributing to its overall electronic character and potential bioactivity. A systematic deconstruction of its architecture reveals the strategic importance of each component:

  • The Pyrimidine Core: A heterocyclic aromatic ring with two nitrogen atoms, the pyrimidine nucleus is a cornerstone of many biologically active compounds, including several anticancer and anti-inflammatory agents.[1][4] Its electron-deficient nature influences its reactivity and interaction with biological targets.[4]

  • 2-Chloro Group: The chlorine atom at the 2-position is a key reactive handle. The chlorinated pyrimidine structure allows for facile nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of a diverse library of derivatives.[4][5] This position is often targeted for modification to enhance potency and selectivity.

  • 4-Difluoromethyl Group (-CHF2): This group is an intriguing bioisostere for hydroxyl, thiol, or amine moieties.[6] The highly polarized C-H bond in the -CHF2 group allows it to act as a hydrogen bond donor, a unique feature among fluorinated alkyl groups.[6] This capability can lead to enhanced binding interactions with protein targets. Furthermore, the difluoromethyl group is known to increase metabolic stability and modulate lipophilicity.[7]

  • 6-(4-fluorophenyl) Group: The presence of a phenyl ring introduces a larger aromatic system, influencing stacking interactions. The para-fluoro substituent is a common feature in medicinal chemistry. Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, impacting its interaction with target proteins and potentially improving properties like membrane permeability.[3]

This combination of a reactive chloro-group, a hydrogen-bond-donating difluoromethyl group, and an electronically-modified phenyl ring on a biologically relevant pyrimidine scaffold makes this molecule a compelling candidate for further investigation in drug discovery programs.

A Proposed DFT-Based Investigation: Methodology and Rationale

To elucidate the electronic properties of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, a comprehensive in silico study using Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for studying medium-sized organic molecules.[8]

Computational Workflow

The proposed computational investigation follows a logical and self-validating sequence of steps, as outlined in the diagram below.

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Electronic Property Calculation cluster_interpretation Step 4: Data Interpretation mol_build 3D Molecule Construction geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) freq_calc->homo_lumo Verified Minimum Energy Structure mep Molecular Electrostatic Potential (MEP) homo_lumo->mep nbo Natural Bond Orbital (NBO) Analysis mep->nbo reactivity Reactivity Prediction nbo->reactivity interaction Intermolecular Interaction Potential reactivity->interaction drug_design Implications for Drug Design interaction->drug_design

Caption: Proposed DFT workflow for the analysis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Detailed Computational Protocol

This section provides a step-by-step protocol for the proposed DFT calculations. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on their widespread use and proven effectiveness for similar organic molecules, providing a good balance of accuracy and computational efficiency.[1][8]

Software: Gaussian 16 or a similar quantum chemistry software package.

Step 1: Molecular Structure Preparation

  • Construct the 3D structure of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine using a molecular builder such as GaussView or Avogadro.

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation

  • Set up a DFT geometry optimization calculation.

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvation (Optional but Recommended): To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used with water as the solvent.

  • Run the optimization calculation.

  • Following successful optimization, perform a frequency calculation at the same level of theory.

    • Rationale: This step is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the structure.

Step 3: Electronic Property Calculations

  • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

  • From this calculation, the following properties will be derived:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Predicted Electronic Properties and Their Implications

Based on the proposed DFT calculations, we can anticipate the following key electronic properties and their significance in a drug discovery context.

Molecular Geometry

The geometry optimization will provide precise bond lengths and angles. Of particular interest will be the dihedral angle between the pyrimidine and the 4-fluorophenyl rings, which will define the molecule's overall 3D shape and steric profile.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich regions of the pyrimidine and 4-fluorophenyl rings.

  • LUMO: Represents the ability to accept an electron. The electron-withdrawing nature of the chloro and difluoromethyl groups suggests the LUMO will likely have significant contributions from the pyrimidine ring.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[8] This value will be crucial for predicting the molecule's susceptibility to metabolic reactions and its potential for engaging in charge-transfer interactions with biological targets.

ParameterPredicted Significance
HOMO Energy Indicates ionization potential and susceptibility to electrophilic attack.
LUMO Energy Indicates electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)

The MEP map will provide a visual representation of the charge distribution.

  • Negative Potential Regions (Red/Yellow): These are expected around the nitrogen atoms of the pyrimidine ring and the fluorine atom of the 4-fluorophenyl group, indicating regions that are attractive to electrophiles or can act as hydrogen bond acceptors.

  • Positive Potential Regions (Blue): The hydrogen atom of the difluoromethyl group is predicted to be a site of positive potential, confirming its ability to act as a hydrogen bond donor.[6] This is a critical feature for potential interactions with amino acid residues in a protein binding pocket.

MEP_Concept cluster_mol Molecular Surface cluster_regions Electrostatic Potential Regions mol Molecule neg_region Negative Potential (Red) (e.g., N, F atoms) Nucleophilic Centers mol->neg_region Electron-rich areas pos_region Positive Potential (Blue) (e.g., H of -CHF2) Electrophilic Centers mol->pos_region Electron-poor areas

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Potential Applications in Drug Development

The predicted electronic properties of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine suggest several potential applications in drug discovery:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established core for kinase inhibitors. The specific substitution pattern of this molecule could be tailored to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: Pyrimidine derivatives have shown promise as anti-inflammatory agents.[4] The unique hydrogen bonding capability of the difluoromethyl group could lead to novel interactions with enzymes in inflammatory pathways, such as cyclooxygenases (COX).

  • Anticancer Therapeutics: By acting as antimetabolites or by inhibiting key signaling pathways, pyrimidine derivatives are a cornerstone of cancer chemotherapy.[2] The electronic properties elucidated by DFT can guide the design of more potent and selective anticancer agents.

Conclusion and Future Directions

This technical guide has laid out a comprehensive computational framework for characterizing the electronic properties of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine. While experimental data on this specific molecule is currently lacking, the proposed DFT calculations provide a powerful and cost-effective means of predicting its geometry, reactivity, and potential for intermolecular interactions. The insights gained from such a study would be invaluable for guiding its synthesis, purification, and subsequent evaluation in biological assays. The self-validating nature of the proposed computational workflow ensures a high degree of confidence in the predicted properties, paving the way for the rational design of novel therapeutic agents based on this promising scaffold.

References

  • BenchChem. (n.d.). Theoretical studies on the electronic structure of pyrimidines.
  • Smolecule. (2023, August 16). 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine.
  • Shen, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8631-8681. DOI:10.1039/D1CS00360G
  • El-Kalyoubia, S., et al. (n.d.). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Semantic Scholar.
  • Khan, I., et al. (n.d.). Multistep Synthesis of Fluorine-Substituted Pyrazolopyrimidine Derivatives With Higher Antibacterial Efficacy Based on In Vitro Molecular Docking and Density Functional Theory. ResearchGate.
  • bioRxiv. (2025, August 15). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL.
  • ResearchGate. (2025, August 6). One‐Pot Synthesis of Fluorinated Amino Pyrimidines: Molecular Docking, ADME, and DFT Insights for SARS‐CoV‐2 M Inhibition.
  • ResearchGate. (2017, July 25). Pyrimidine and its biological activity: a review.
  • ResearchGate. (n.d.). Molecular structures of the 4‐fluorophenyl substituted compound 1.
  • ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • ACS Publications. (2025, January 8). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.
  • C&EN. (2026, March 14). The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PMC. (n.d.). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.
  • IUCr. (2025, August 5). 4-[(4-fluorophenyl)amino]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H).
  • ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Fluorochem. (n.d.). 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0).
  • ACS Publications. (2025, April 14). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
  • ACS Publications. (2020, October 22). Deprotonative Functionalization of the Difluoromethyl Group.
  • MDPI. (2026, March 17). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors.
  • PubMed. (2021, November 15). 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships.
  • NextSDS. (n.d.). 2,4-dichloro-6-(difluoromethyl)pyrimidine — Chemical Substance Information.
  • PubMed. (2024, May 15). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.
  • Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

Sources

A Technical Guide to the Discovery, Synthesis, and Early Investigation of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery and early-stage investigation of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine scaffolds. The narrative synthesizes established synthetic methodologies with proven bioassay protocols to offer a comprehensive framework for exploring this promising chemical core.

Introduction: The Significance of Fluorinated Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The versatile nature of the pyrimidine ring allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the difluoromethyl group (CHF2) is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability. This guide focuses on a novel scaffold that combines the privileged pyrimidine core with the advantageous properties of fluorine and a difluoromethyl group: 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Proposed Synthetic Pathway

Step 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[3]

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(difluoromethyl)-3-oxoprop-1-ene

Materials:

  • 4-fluorobenzaldehyde

  • 1-(Difluoromethyl)-2-ethanone (or a suitable precursor)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and 1-(difluoromethyl)-2-ethanone (1 equivalent) in ethanol.

  • Prepare a 10-60% aqueous or ethanolic solution of NaOH or KOH.

  • While stirring the ethanolic solution of the reactants at room temperature, slowly add the base catalyst.[3]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[6]

  • Dry the purified product in a vacuum oven.

Step 2: Cyclization to Form the Pyrimidine Ring

The synthesized chalcone serves as a key precursor for the construction of the pyrimidine ring. The reaction with a suitable nitrogen-containing reagent, such as guanidine hydrochloride, in the presence of a base, leads to the formation of a 2-aminopyrimidine derivative.[5][7]

Experimental Protocol: Synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-2-aminopyrimidine

Materials:

  • (E)-1-(4-fluorophenyl)-3-(difluoromethyl)-3-oxoprop-1-ene (the chalcone from Step 1)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Absolute ethanol

Procedure:

  • To a solution of the chalcone (1 equivalent) in absolute ethanol, add guanidine hydrochloride (1 equivalent) and a base such as KOH.[5]

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.[5][7]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.[6]

Step 3: Introduction of the Chloro Substituent

The final step involves the conversion of the 2-amino group to a chloro group. This can be achieved through a Sandmeyer-type reaction or other diazotization-chlorination procedures. For the purpose of this guide, we will outline a general transformation.

Experimental Protocol: Synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

A standard method for this transformation would involve diazotization of the 2-aminopyrimidine followed by treatment with a chloride source, such as copper(I) chloride. The precise conditions would need to be optimized for this specific substrate.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A 4-fluorobenzaldehyde D (E)-1-(4-fluorophenyl)-3-(difluoromethyl) -3-oxoprop-1-ene (Chalcone) A->D B 1-(Difluoromethyl)-2-ethanone B->D C Base (NaOH or KOH) Ethanol C->D Catalyst G 4-(difluoromethyl)-6-(4-fluorophenyl) -2-aminopyrimidine D->G E Guanidine Hydrochloride E->G F Base (KOH) Ethanol, Reflux F->G Reaction Conditions J 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine G->J H Diazotization Reagents H->J I Chloride Source (e.g., CuCl) I->J G A Synthesized Pyrimidine Scaffold B Primary Screening A->B C In Vitro Anticancer Assay (e.g., MTT Assay) B->C D Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) B->D E Determination of IC₅₀ Values C->E F Determination of MIC Values D->F G Hit Identification & Prioritization E->G F->G H Secondary Assays (e.g., Mechanism of Action Studies) G->H

Sources

Methodological & Application

Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable three-step protocol for the synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, a key intermediate in the development of various pharmacologically active agents. The synthesis is designed for robustness and adaptability from laboratory to pilot plant scale. The protocol details a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a cyclization with urea to construct the pyrimidine core, and a final chlorination step to yield the target compound. This guide emphasizes the rationale behind procedural choices, safety considerations, and provides in-depth, step-by-step instructions for researchers, scientists, and professionals in drug development.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The target molecule, 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, is a valuable building block for the synthesis of more complex molecules, owing to its reactive chlorine atom which can be readily displaced in nucleophilic substitution or cross-coupling reactions.[3][4][5] The presence of the difluoromethyl and 4-fluorophenyl moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs).

The synthetic route outlined herein is designed for efficiency and scalability, addressing the common challenges associated with the synthesis of highly functionalized pyrimidines.

Overall Synthetic Scheme

The synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is achieved through a three-step process, commencing with commercially available starting materials.

Synthetic_Scheme SM1 Ethyl difluoroacetate Int1 1-(4-Fluorophenyl)-4,4-difluoro-butane-1,3-dione SM1->Int1 Step 1: Claisen Condensation NaH, THF SM2 4'-Fluoroacetophenone SM2->Int1 Urea Urea Int2 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one Urea->Int2 Int1->Int2 Step 2: Cyclization Ethanol, Acid catalyst Product 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine Int2->Product Step 3: Chlorination POCl3

Caption: Overall synthetic route for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-4,4-difluorobutane-1,3-dione

This step involves a Claisen condensation reaction between 4'-fluoroacetophenone and ethyl difluoroacetate using a strong base like sodium hydride.

Reaction Parameters:

ParameterValue
Reactants 4'-Fluoroacetophenone, Ethyl difluoroacetate, Sodium hydride (60% dispersion in mineral oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Acidic quench followed by extraction

Step-by-Step Protocol:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4'-fluoroacetophenone (1.0 equivalent) and ethyl difluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scale-up Considerations:

  • The use of sodium hydride is exothermic and requires careful temperature control, especially on a larger scale. A jacketed reactor with efficient cooling is recommended.

  • Hydrogen gas is evolved during the reaction; ensure adequate ventilation and an inert atmosphere.

  • The viscosity of the reaction mixture may increase; a powerful overhead stirrer is necessary for large-scale production.

Step 2: Synthesis of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one

This step involves the cyclization of the 1,3-dicarbonyl intermediate with urea in the presence of an acid catalyst to form the pyrimidinone ring. This is a variation of the Biginelli reaction.[6][7]

Reaction Parameters:

ParameterValue
Reactants 1-(4-Fluorophenyl)-4,4-difluorobutane-1,3-dione, Urea, Acid catalyst (e.g., HCl, p-TsOH)
Solvent Ethanol
Temperature Reflux
Reaction Time 8-12 hours
Work-up Cooling and filtration

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)-4,4-difluorobutane-1,3-dione (1.0 equivalent) and urea (1.5 equivalents) in ethanol.

  • Reaction: Add a catalytic amount of a strong acid (e.g., concentrated HCl, a few drops) to the mixture. Heat the reaction to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrimidinone.

Scale-up Considerations:

  • The reaction is generally robust and scalable.

  • Ensure efficient heating and stirring for uniform reaction progress.

  • The filtration of the product can be scaled up using a Nutsche filter dryer.

Step 3: Synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

The final step is the chlorination of the pyrimidinone using phosphorus oxychloride (POCl₃).[8][9][10]

Reaction Parameters:

ParameterValue
Reactants 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one, Phosphorus oxychloride (POCl₃)
Catalyst/Additive N,N-Dimethylaniline (optional, as a catalyst)
Temperature Reflux
Reaction Time 3-5 hours
Work-up Quenching on ice, extraction, and purification

Step-by-Step Protocol:

  • Preparation: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added.

  • Reaction: Heat the mixture to reflux (around 110 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11][12]

Scale-up Considerations:

  • Safety is paramount. POCl₃ is highly corrosive and reacts violently with water.[10] Use appropriate personal protective equipment (PPE) and conduct the reaction in a suitable reactor.

  • The quenching step is highly exothermic and requires a robust cooling system.

  • Distillation of excess POCl₃ under vacuum before quenching can be a safer alternative for large-scale operations.[10]

  • A solvent-free approach with equimolar POCl₃ in a sealed reactor can be considered for a greener and more efficient large-scale process.[8][13]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination s1_start Charge NaH and THF s1_reactants Add 4'-fluoroacetophenone and ethyl difluoroacetate at 0°C s1_start->s1_reactants s1_reaction Stir at RT for 12-16h s1_reactants->s1_reaction s1_quench Quench with 1M HCl s1_reaction->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_purify Purify by Column Chromatography s1_extract->s1_purify s2_start Combine 1,3-dione and Urea in Ethanol s1_purify->s2_start Intermediate 1 s2_react Add acid catalyst and reflux for 8-12h s2_start->s2_react s2_isolate Cool and filter the product s2_react->s2_isolate s2_dry Dry under vacuum s2_isolate->s2_dry s3_start Combine pyrimidinone and POCl3 s2_dry->s3_start Intermediate 2 s3_react Reflux for 3-5h s3_start->s3_react s3_quench Quench on ice s3_react->s3_quench s3_extract Extract with DCM s3_quench->s3_extract s3_purify Purify by Column Chromatography or Recrystallization s3_extract->s3_purify Final_Product Final_Product s3_purify->Final_Product Final Product

Sources

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on pre-functionalized, multi-vector building blocks. 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine represents a highly optimized, tri-functionalized hub designed specifically for late-stage diversification in hit-to-lead and lead optimization campaigns.

This scaffold is particularly valuable in the development of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. By combining a core pyrimidine ring with strategically placed fluorinated moieties, this building block addresses common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities early in the drug discovery pipeline[1].

Mechanistic Causality: The Anatomy of the Scaffold

As an application scientist, it is critical to understand why each functional group in this building block was selected. Every structural feature serves a distinct mechanistic purpose:

  • The Pyrimidine Core: Pyrimidine is a fundamental bioisostere for phenyl and pyridine rings. Its nitrogen atoms act as potent hydrogen bond acceptors, which are frequently required to engage the hinge region of kinases or the transmembrane domains of GPCRs[1].

  • The 4-(Difluoromethyl) Group (-CF₂H): Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a "lipophilic hydrogen bond donor"[2]. It modulates the pKa of adjacent heteroatoms and improves metabolic stability against cytochrome P450 enzymes without excessively driving up the partition coefficient (LogP). This unique property allows for the optimization of cell membrane permeability without compromising aqueous solubility[3].

  • The 6-(4-Fluorophenyl) Motif: This acts as a robust hydrophobic anchor designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). The para-fluorine substitution specifically blocks CYP450-mediated aromatic oxidation, a common metabolic liability in early-stage hit compounds[4].

  • The 2-Chloro Reactive Center: The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive electron-withdrawing effect of the -CF₂H group, renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This allows for rapid, transition-metal-free coupling with diverse amine libraries.

Workflow A Building Block 2-Chloro-4-(CF2H)-6-(4-F-Ph)pyrimidine B SNAr Diversification (Primary/Secondary Amines) A->B C Suzuki-Miyaura Coupling (Boronic Acids) A->C D In Vitro Screening (Kinase/GPCR Assays) B->D C->D E Lead Optimization (ADME & PK Profiling) D->E

Fig 1. Divergent hit-to-lead workflow utilizing the pyrimidine building block.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate in-process analytical checks that dictate whether the reaction should proceed to the next step, eliminating guesswork.

Protocol A: High-Throughput SₙAr Amination (Library Generation)

This protocol details the late-stage diversification of the building block via SₙAr to generate 2-aminopyrimidine derivatives.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine (1.0 eq)

  • Nucleophilic Amine (Primary or Secondary) (1.2 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, dissolve the pyrimidine building block (1.0 eq) in anhydrous NMP to achieve a 0.2 M concentration.

    • Causality: NMP is chosen over standard solvents like DCM or THF because its polar aprotic nature stabilizes the highly charged Meisenheimer complex intermediate, significantly accelerating the rate-determining step of the SₙAr reaction.

  • Base Addition: Add DIPEA (2.5 eq) followed by the nucleophilic amine (1.2 eq for aliphatic amines; 2.0 eq for anilines).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophilic amine and ensuring consistent reaction kinetics.

  • Thermal Activation: Seal the vial and heat the reaction mixture at 80 °C (for aliphatic amines) or 120 °C (for anilines) under a nitrogen atmosphere.

  • Self-Validation Check (In-Process Control): At t=2 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS system (UV detection at 254 nm).

    • Validation Criteria: The reaction is only considered complete when the UV peak area of the starting material is <2% relative to the product. If the starting material exceeds 2%, increase the temperature by 20 °C and stir for an additional hour. Do not proceed to workup until this metric is met.

  • Workup & Purification: Quench the reaction with ice-cold water (5 volumes). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism N1 Activated Pyrimidine (2-Chloro) N2 Nucleophilic Attack (Amine) N1->N2 N3 Meisenheimer Complex (Stabilized by CF2H & N) N2->N3 N4 Chloride Elimination (Irreversible) N3->N4 N5 2-Amino Pyrimidine Product N4->N5

Fig 2. Mechanistic pathway of the SₙAr reaction at the C2 position.

Quantitative Data Presentation

The reactivity of the 2-chloro position is highly dependent on the steric and electronic properties of the incoming nucleophile. Table 1 summarizes the validated reaction parameters required to achieve >95% conversion (based on LC-MS validation) for various amine classes.

Table 1: SₙAr Reaction Optimization and Scope

Nucleophile ClassExample AmineEquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)
Primary Aliphatic Methylamine1.2NMP601.592%
Secondary Aliphatic Morpholine1.2NMP802.088%
Sterically Hindered tert-Butylamine1.5NMP1004.076%
Electron-Rich Aniline p-Anisidine2.0NMP1206.081%
Electron-Poor Aniline 4-Nitroaniline2.5NMP14012.045%*

*Note: Electron-poor anilines exhibit sluggish SₙAr kinetics. If LC-MS validation fails to show >95% conversion after 12 hours, switching to a Palladium-catalyzed Buchwald-Hartwig amination protocol is recommended.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: PMC (National Center for Biotechnology Information) URL:[Link][1]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (National Center for Biotechnology Information) URL:[Link][2]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: Taylor & Francis URL:[Link][4]

  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges Source: ACS Catalysis URL:[Link][3]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine as a Core Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern agrochemical design, with its derivatives forming the basis of numerous commercial fungicides, herbicides, and insecticides.[1][2] This guide focuses on a highly functionalized intermediate, 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine . The strategic incorporation of a difluoromethyl group (-CHF₂) and a 4-fluorophenyl moiety enhances metabolic stability and target binding affinity, while the reactive 2-chloro position serves as a versatile synthetic handle for introducing further diversity.[3][4] These application notes provide a comprehensive overview of its synthesis, safety protocols, and its subsequent conversion into a representative fungicidal agent, underscoring its value for researchers and drug development professionals in the agrochemical sector.

Core Concepts & Strategic Considerations

The Pyrimidine Privileged Scaffold

Pyrimidine and its derivatives are integral to a vast range of biologically active molecules.[5] Their structural versatility and ability to be modified at multiple positions allow for the fine-tuning of physicochemical properties and biological activity.[3] In agrochemicals, this scaffold is present in major products like the fungicide cyprodinil and various sulfonylurea herbicides.[6][7]

The Role of Fluorine Moieties

The introduction of fluorine-containing groups, such as difluoromethyl (-CHF₂) and fluorophenyl, is a well-established strategy in agrochemical development. These modifications can profoundly influence a molecule's properties:

  • Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the compound's persistence and efficacy.[4]

  • Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with target enzymes or receptors.[8]

  • Lipophilicity & Permeability: Fluorination can enhance a molecule's ability to cross biological membranes, improving bioavailability.[1]

The 2-Chloro Synthetic Handle

The chlorine atom at the 2-position of the pyrimidine ring is the key to this intermediate's utility. It is an excellent leaving group, readily displaced by a variety of nucleophiles (N-, O-, S-based) in SₙAr reactions.[9] This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Safety, Handling, and Storage

All operations involving chlorinated pyrimidines must be conducted with strict adherence to safety protocols due to their potential hazards.[10]

Table 1: Physicochemical and Safety Data for Halogenated Pyrimidines

PropertyDataSource
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3[11]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, nitrile or neoprene gloves, lab coat.[10]
Engineering Controls All manipulations must be performed in a certified chemical fume hood.[10][10]
Storage Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. Keep container tightly sealed.
Disposal Treat as hazardous waste. Dispose of in accordance with local, state, and federal regulations.[10][10]
Emergency Response Workflow

start Exposure Event spill Chemical Spill start->spill skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale evacuate Evacuate Area Alert Personnel spill->evacuate wash_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->wash_skin rinse_eye Rinse with Water (15 min) Lift Eyelids eye->rinse_eye fresh_air Move to Fresh Air Provide Oxygen if Needed inhale->fresh_air absorb Absorb with Inert Material (e.g., Vermiculite) evacuate->absorb dispose Collect in Sealed Container for Hazardous Waste absorb->dispose medical Seek Immediate Medical Attention dispose->medical If exposure occurred wash_skin->medical rinse_eye->medical fresh_air->medical

Caption: Emergency response decision tree for exposure or spills.

Synthesis Protocol: 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

This protocol describes a plausible two-step synthesis starting from commercially available precursors. The core principle involves a condensation reaction to form the pyrimidine ring, followed by chlorination.

Synthesis Workflow Diagram

A 1-(4-fluorophenyl)-4,4-difluorobutane-1,3-dione + Urea B Cyclocondensation A->B Base (e.g., NaOEt) Ethanol, Reflux C 4-(Difluoromethyl)-6-(4-fluorophenyl) pyrimidin-2-ol B->C D Chlorination (POCl₃) C->D N,N-Dimethylaniline Reflux F Purification (Column Chromatography) D->F E 2-Chloro-4-(difluoromethyl)-6- (4-fluorophenyl)pyrimidine (Target Intermediate) F->E

Caption: Generalized synthetic workflow for the target intermediate.

Step 1: Synthesis of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
  • Causality: This step utilizes a classical Biginelli-type condensation reaction. Urea serves as the nitrogen source to form the pyrimidine ring with the 1,3-dicarbonyl compound. A strong base like sodium ethoxide is used to deprotonate the active methylene group of the dione, initiating the cyclization cascade. Ethanol is a suitable polar protic solvent for this reaction.

  • Protocol:

    • To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 eq) and anhydrous ethanol (100 mL).

    • Stir the mixture until the sodium ethoxide is fully dissolved.

    • Add 1-(4-fluorophenyl)-4,4-difluorobutane-1,3-dione (1.0 eq) and urea (1.2 eq) to the flask.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture to pH ~5-6 with concentrated HCl. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and then with cold diethyl ether (2 x 20 mL).

    • Dry the solid under vacuum to yield the pyrimidin-2-ol product as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
  • Causality: The conversion of the pyrimidin-2-ol (which exists in tautomeric equilibrium with its pyrimidone form) to the 2-chloro derivative is achieved using a standard chlorinating agent, phosphorus oxychloride (POCl₃). POCl₃ acts as both the reagent and the solvent in many cases. A high-boiling tertiary amine like N,N-dimethylaniline can be added to catalyze the reaction and scavenge the HCl byproduct.

  • Protocol:

    • In a chemical fume hood, carefully add the crude 4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol (1.0 eq) from Step 1 to a flask containing phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add N,N-dimethylaniline (0.2 eq) dropwise to the stirred suspension.

    • Attach a reflux condenser and heat the mixture to 100-110 °C for 3-4 hours. The mixture should become a clear solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine .

    • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Protocol: Synthesis of a Pyrimidine-Amine Fungicide

This protocol demonstrates the use of the title compound as an intermediate to synthesize a hypothetical fungicidal agent via nucleophilic aromatic substitution. Pyrimidine-amine derivatives are known to exhibit potent fungicidal activity.[14]

Application Workflow Diagram

A 2-Chloro-4-(difluoromethyl)-6- (4-fluorophenyl)pyrimidine C SₙAr Reaction A->C B Nucleophile (e.g., Cyclopropylamine) B->C D N-cyclopropyl-4-(difluoromethyl)-6- (4-fluorophenyl)pyrimidin-2-amine (Hypothetical Fungicide) C->D Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat E Purification & Analysis (Crystallization, NMR, MS) D->E

Caption: Conversion of the intermediate to a final active compound.

  • Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the difluoromethyl group makes the 2-position highly susceptible to nucleophilic attack. The chlorine atom is displaced by the amine nucleophile. An inorganic base like potassium carbonate is used to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a common polar aprotic solvent for such reactions.

  • Protocol:

    • To a solution of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine (1.0 eq) in acetonitrile (50 mL), add cyclopropylamine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final fungicidal compound.

    • Confirm the structure and purity via analytical methods (NMR, MS, Elemental Analysis).

Proposed Biological Activity & Mechanism of Action

Many pyrimidine-based fungicides act by inhibiting the mitochondrial respiratory chain in fungi, specifically at Complex I or Complex III.[14] This disruption halts ATP synthesis, leading to energy depletion and fungal cell death.

Table 2: Representative Biological Activity Data for Pyrimidine-Amine Fungicides

Compound ClassTarget FungiEC₅₀ (µg/mL)Positive ControlEC₅₀ of Control (µg/mL)Source
Phenyl-Trifluoromethyl-Pyrimidin-2-amine DerivativesBotrytis cinerea0.78Cyprodinil0.23[14]
Coumarin-Containing Pyrimidin-4-amine DerivativesRhizoctonia solani11.3Diflumetorim19.8[14]
Mechanism of Action Pathway

cluster_0 Mitochondrion Fungicide Pyrimidine-Amine Fungicide ComplexI Complex I (NADH Dehydrogenase) Fungicide->ComplexI Inhibition INHIBITION ETC Electron Transport Chain ComplexI->ETC e⁻ transfer ComplexIII Complex III (Cytochrome bc₁) ATP ATP Synthesis ComplexIII->ATP Drives Proton Pump ETC->ComplexIII e⁻ transfer Death Fungal Cell Death ATP->Death Depletion leads to

Caption: Inhibition of the fungal mitochondrial electron transport chain.

References

  • Pyrimidine derivatives in discovery of pesticides: A review. ScienceDirect. [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. ACS Publications. [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. ACS Publications. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. [Link]

  • Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles. ACS Publications. [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - NIH. [Link]

  • 2,4-dichloro-6-(difluoromethyl)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyr azoles. ResearchGate. [Link]

  • FUNGICIDAL PYRIMIDINE COMPOUNDS. European Patent Office. [Link]

  • Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. [Link]

  • Mosquito and Fly Research: Gainesville, FL. USDA ARS. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]

  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbic.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. [Link]

  • Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide. Semantic Scholar. [Link]

  • 4-CHLORO-2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDINE — Chemical Substance Information. NextSDS. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]

  • Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. MDPI. [Link]

  • Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine and similar pyrimidine derivatives in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine in my aqueous buffer. Why is this compound likely to be poorly soluble?

A1: The low aqueous solubility of many pyrimidine derivatives, including likely 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, stems from a combination of their physicochemical properties. These molecules often possess a high molecular weight and are lipophilic (fat-loving), which inherently limits their ability to dissolve in water.[1][2] Furthermore, the planar and rigid structure of the pyrimidine ring can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1][2] This makes it energetically unfavorable for water molecules to break apart the crystal structure and solvate the individual molecules.

Q2: What are the fundamental strategies I should consider to improve the aqueous solubility of my compound?

A2: There are two primary avenues for enhancing the solubility of pyrimidine derivatives: chemical modification and formulation strategies.[1][2][3]

  • Chemical Modification: This involves altering the molecule's structure, for example, by introducing polar functional groups to increase its hydrophilicity.[1][4]

  • Formulation Strategies: This approach focuses on the delivery system without changing the compound's chemical structure. Common formulation strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants.[5][6][7][8][9]

This guide will focus on formulation strategies that you can readily apply in a laboratory setting.

Q3: Before I try to improve the solubility, how do I determine the actual solubility of my compound in my experimental buffer?

A3: It is crucial to quantify the solubility of your compound to establish a baseline and to assess the effectiveness of any enhancement techniques. The two common methods for this are the determination of kinetic and thermodynamic solubility.[10][11][12] For many research applications, determining the kinetic solubility is a rapid and informative first step.[10][12][13]

Troubleshooting Guides & Experimental Protocols

Guide 1: Determining the Kinetic Solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

The Causality Behind the Experiment: Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer.[10][12][13] This is highly relevant for many in vitro assays where compounds are serially diluted from a DMSO stock.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

Objective: To determine the kinetic solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine in a specific aqueous buffer.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometric or turbidimetric measurement capabilities

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mM).

  • Set up the Dilution Plate: In a 96-well plate, add the aqueous buffer to a series of wells.

  • Create a Dilution Series: Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 2%.[1]

  • Incubate and Mix: Mix the plate by shaking for 1-2 hours at room temperature.[1]

  • Measure Turbidity: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation:

Concentration (µM)Turbidity (Nephelometric Units)Observation
15Clear
56Clear
108Clear
2015Slight Haze
5055Precipitate
100150Heavy Precipitate
200300Heavy Precipitate

Note: This table presents hypothetical data for illustrative purposes.

Interpretation: Based on this hypothetical data, the kinetic solubility of the compound in this buffer is approximately 20 µM. For your experiments, you should aim to work at concentrations below this limit to avoid compound precipitation.

dot

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Prepare 10 mM stock in DMSO Dilution Create dilution series (e.g., 1-200 µM) Stock Solution->Dilution Buffer Plate Aliquot aqueous buffer into 96-well plate Buffer Plate->Dilution Incubation Incubate and shake (1-2 hours) Dilution->Incubation Measurement Measure turbidity Incubation->Measurement Solubility Limit Identify concentration with significant turbidity increase Measurement->Solubility Limit

Caption: Workflow for determining kinetic solubility.

Guide 2: Enhancing Solubility with Co-solvents

The Causality Behind the Experiment: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[3] This can increase the solubility of hydrophobic compounds like 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.[5][9] Co-solvents can enhance the solubility of poorly soluble compounds multiple times compared to their solubility in water alone.[5][9]

Experimental Protocol: Co-solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration to solubilize 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • Aqueous buffer

  • Co-solvents: DMSO, ethanol, polyethylene glycol 400 (PEG 400)

  • Equipment for kinetic solubility assay (as described in Guide 1)

Procedure:

  • Prepare Co-solvent Buffers: Prepare your aqueous buffer containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Perform Kinetic Solubility Assay: For each co-solvent and each concentration, perform the kinetic solubility assay as described in Guide 1.

  • Analyze and Compare: Determine the kinetic solubility limit for each condition and compare the results to identify the most effective co-solvent and its optimal concentration.

Data Presentation:

Co-solventCo-solvent Conc. (% v/v)Kinetic Solubility (µM)
None0~20
DMSO1~25
2~35
Ethanol1~30
2~45
PEG 4001~40
2~60

Note: This table presents hypothetical data for illustrative purposes.

Interpretation: In this example, PEG 400 at 2% is the most effective co-solvent, increasing the kinetic solubility to ~60 µM. However, be mindful that high concentrations of co-solvents can sometimes interfere with biological assays.

Guide 3: Utilizing Cyclodextrins for Solubility Enhancement

The Causality Behind the Experiment: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate hydrophobic guest molecules, like your pyrimidine derivative, forming an inclusion complex that is more soluble in water.[][15][16] This is a widely used technique in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[15]

Experimental Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine by forming an inclusion complex with HP-β-CD.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

  • Method for quantifying the compound (e.g., HPLC-UV)

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 20% w/v).[1]

  • Add Compound: Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution.

  • Equilibrate: Stir the mixture vigorously for 24-48 hours at room temperature to allow for the formation of the inclusion complex.[1]

  • Remove Undissolved Solid: Filter the solution through a 0.22 µm syringe filter or centrifuge to obtain a clear solution.[1]

  • Determine Concentration: Use a validated analytical method like HPLC-UV to quantify the concentration of the dissolved compound in the filtrate.[1][13]

dot

cluster_complexation Complexation cluster_separation Separation & Analysis HPBCD_Solution Prepare HP-β-CD solution Add_Compound Add excess solid compound HPBCD_Solution->Add_Compound Equilibrate Stir for 24-48 hours Add_Compound->Equilibrate Filter Filter with 0.22 µm syringe filter Equilibrate->Filter Quantify Quantify dissolved compound (e.g., HPLC-UV) Filter->Quantify

Caption: Workflow for solubilizing a compound with cyclodextrin.

Guide 4: pH Adjustment for Ionizable Compounds

The Causality Behind the Experiment: The solubility of compounds with ionizable functional groups is highly dependent on the pH of the solution.[17][18] For a pyrimidine derivative with a basic nitrogen atom, lowering the pH below its pKa will lead to protonation, forming a more soluble salt.[1][3] Conversely, if the compound has an acidic functional group, increasing the pH above its pKa will enhance its solubility.[1]

Experimental Protocol: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Equipment for solubility determination (as described in previous guides)

Procedure:

  • Perform Solubility Assays: Conduct kinetic or thermodynamic solubility assays in each of the different pH buffers.

  • Plot Solubility vs. pH: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Data Presentation:

pHSolubility (µg/mL)
3.050
5.015
7.45
9.04.5

Note: This table presents hypothetical data for a weakly basic compound.

Interpretation: The hypothetical data suggests that the compound is a weak base, as its solubility significantly increases at lower pH values. If your experimental system allows, adjusting the pH to a more acidic range could be a simple and effective way to maintain the compound in solution.

Guide 5: Surfactant-Mediated Solubilization

The Causality Behind the Experiment: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[19] The hydrophobic cores of these micelles can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility.[20][21][22]

Experimental Protocol: Screening Surfactants for Solubilization

Objective: To evaluate the ability of different surfactants to increase the aqueous solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine.

Materials:

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • Aqueous buffer

  • Surfactants: Polysorbate 80 (Tween 80), Sodium dodecyl sulfate (SDS)

  • Equipment for solubility determination

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of solutions of each surfactant in the aqueous buffer at concentrations above their known CMC.

  • Determine Solubility: Measure the solubility of your compound in each surfactant solution using an appropriate method (e.g., shake-flask method for thermodynamic solubility).

  • Compare Solubilization Capacity: Compare the solubility of the compound in the presence of different surfactants to identify the most effective one.

Data Presentation:

Surfactant (Concentration)Solubility (µg/mL)Fold Increase
Buffer Only51
1% Tween 807515
1% SDS6012

Note: This table presents hypothetical data for illustrative purposes.

Interpretation: In this example, Tween 80 demonstrates a higher solubilization capacity for the compound. It's important to note that the choice of surfactant may be constrained by the nature of your experiment, as some surfactants can interfere with biological assays.[21]

Summary and Recommendations

Overcoming the low aqueous solubility of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is a common challenge that can be addressed systematically.

  • Characterize First: Always begin by determining the kinetic solubility of your compound in your primary assay buffer. This provides a crucial baseline.

  • Simple is Best: If your compound is ionizable, pH adjustment is often the simplest and most effective first strategy to try.

  • Formulation Aids: For non-ionizable compounds or when pH adjustment is not feasible, explore the use of co-solvents (for a modest increase in solubility) or cyclodextrins (for a more significant increase).

  • Consider the Assay: Always consider the potential for your chosen solubilization method to interfere with your downstream experiments. Run appropriate vehicle controls.

By following these troubleshooting guides and understanding the scientific principles behind them, you will be well-equipped to overcome the solubility challenges posed by this and other pyrimidine derivatives in your research.

References

  • Unknown. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Unknown. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
  • Unknown. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Unknown. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Unknown. Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Benchchem.
  • Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • Cre
  • Unknown. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (2024, November 12).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Unknown. (2015, May 11). 9 Solubilization in Surfactant Systems.
  • Enamine. Aqueous Solubility Assay.
  • Unknown.
  • de Castro, M. S. (2005, July 8).
  • MDPI. (2025, December 26).
  • Taylor & Francis.
  • Pharma Excipients. (2025, September 22).
  • Unknown. (2022, September 30). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PMC.
  • PubMed. (2021, December 15). Magnetic poly(β-cyclodextrin)
  • Unknown. (2016, October 18).
  • ACS Publications. (2012, July 17). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors | Journal of Medicinal Chemistry.
  • CymitQuimica. 2-Chloro-4-(difluoromethyl)pyrimidine.
  • Unknown. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ChemBK. (2024, April 9). 2-Chloro-4-(trifluoromethyl)pyrimidine.
  • Unknown. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Smolecule. (2023, August 16). 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine.
  • Unknown. (2024, January 13).
  • Unknown. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Fluorochem. 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0).
  • Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
  • MilliporeSigma. 2,4-dichloro-6-(difluoromethyl)pyrimidine | 1706464-39-2.
  • Unknown. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Sigma-Aldrich. 2-Chloro-4-(difluoromethyl)pyrimidine | 1261629-31-5.
  • ChemicalBook. Pyrimidine, 2-chloro-4,6-difluoro- | 38953-30-9.
  • NextSDS. 2,4-dichloro-6-(difluoromethyl)

Sources

Minimizing difluoromethyl group degradation in 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and reactivity of this compound. As Senior Application Scientists, our goal is to ensure you can confidently and successfully utilize this versatile building block in your research while minimizing potential degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Loss of the Difluoromethyl Group During Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic substitution at the C2-chloro position, but my analysis (e.g., by ¹⁹F NMR or LC-MS) shows a significant loss of the difluoromethyl (CHF₂) group, often replaced by a formyl group (-CHO). What is causing this and how can I prevent it?

Answer:

This is a common issue stemming from the latent instability of the difluoromethyl group on the electron-deficient pyrimidine ring, especially under basic and/or aqueous conditions which can lead to hydrolysis.[1] The pyrimidine ring's electron-withdrawing nature makes the carbon of the CHF₂ group susceptible to nucleophilic attack by water or hydroxide ions, which is often present or generated during SNAr reactions.

Causality Explained:

The reaction mechanism for this degradation is typically a hydrolysis reaction. The presence of a strong base, often used to deprotonate a nucleophile or to scavenge the HCl generated during the substitution, can create a sufficiently nucleophilic environment for hydroxide to attack the CHF₂ carbon. This is further exacerbated by elevated temperatures.

Here is a workflow to diagnose and solve this issue:

dot

cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Problem Loss of CHF₂ group detected (¹⁹F NMR, LC-MS) CheckBase 1. Evaluate Base Strength & Stoichiometry Problem->CheckBase UseNonNucBase Employ a non-nucleophilic, sterically hindered base CheckBase->UseNonNucBase CheckSolvent 2. Analyze Solvent System for Water Content Anhydrous Switch to strictly anhydrous solvents and reagents CheckSolvent->Anhydrous CheckTemp 3. Review Reaction Temperature & Duration LowerTemp Reduce reaction temperature and carefully monitor reaction time CheckTemp->LowerTemp cluster_problem Problem cluster_solutions Solutions SlowRxn Slow or Stalled SNAr Reaction ActivateNuc Increase Nucleophilicity (e.g., use Na/K salt) SlowRxn->ActivateNuc SolventChoice Use a Polar Aprotic Solvent (e.g., DMF, DMSO) SlowRxn->SolventChoice Catalysis Consider Phase-Transfer or Palladium Catalysis SlowRxn->Catalysis

Caption: Strategies to accelerate SNAr reactions.

Step-by-Step Protocol for Enhancing Reaction Rate:

  • Activate Your Nucleophile: For alcohol or amine nucleophiles, pre-deprotonation with a suitable base can dramatically increase their nucleophilicity.

    • Method: In an anhydrous solvent like THF or DMF, treat your alcohol or amine nucleophile with a non-nucleophilic base (e.g., NaH for alcohols, or using a carbonate for amines) to form the more potent alkoxide or amide anion before adding the pyrimidine substrate.

  • Optimize Your Solvent: The solvent plays a crucial role in stabilizing the charged intermediate of the SNAr reaction.

    • Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can accelerate the reaction rate compared to less polar solvents like THF or Dioxane.

  • Consider Catalysis:

    • Phase-Transfer Catalysis: If you are using a solid-liquid system (e.g., K₂CO₃ in ACN), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase more effectively.

    • Palladium Catalysis: For particularly challenging amine couplings, palladium-catalyzed Buchwald-Hartwig amination can be an alternative to SNAr, though it requires careful optimization to avoid side reactions. [2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine?

A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). A refrigerator or freezer is ideal. Avoid exposure to moisture and light to prevent hydrolysis and potential photodegradation.

Q2: How stable is the difluoromethyl group to acidic conditions?

A: The difluoromethyl group is generally more stable under acidic conditions than basic conditions. [3]Hydrolysis is less likely to occur. However, very strong acids combined with high temperatures could potentially lead to degradation. For reactions requiring acidic conditions (e.g., removal of an acid-labile protecting group), it is always best to perform a small-scale test and monitor the stability of the CHF₂ group by ¹⁹F NMR.

Q3: Can I use protic solvents like ethanol or methanol for my reactions?

A: While possible, it is not recommended, especially if a base is present or the reaction requires heating. Protic solvents can act as nucleophiles (solvolysis) or facilitate the hydrolysis of the CHF₂ group. If a protic solvent is unavoidable, use anhydrous versions and run the reaction at the lowest possible temperature for the shortest possible time.

Q4: Is the compound susceptible to photodegradation?

A: Yes, fluorinated aromatic and heteroaromatic compounds can be susceptible to photolysis. [4][5]It is good practice to protect reactions from direct light, for example, by wrapping the reaction flask in aluminum foil, especially if the reaction is expected to run for an extended period.

Q5: What analytical techniques are best for monitoring the integrity of the difluoromethyl group?

A:

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful method. The CHF₂ group has a characteristic signal (a doublet due to coupling with the proton). The appearance of new signals in the fluorine spectrum, particularly the formation of fluoride ions, is a clear indicator of degradation.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for monitoring the progress of a reaction. You can track the disappearance of your starting material and the appearance of your desired product. A change in the mass corresponding to the loss of fluorine or the entire CHF₂ group can signal degradation.

References

  • Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Advances, 6(108), 106933-106940. Available from: [Link]

  • Singh, R., Singh, H., & Kumar, S. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry - Section B, 19B, 801-803. Available from: [Link]

  • Amii, H., et al. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. Available from: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 1(2), 103-109. Available from: [Link]

  • Schlosser, M., et al. (2001). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 84(5), 1184-1193. Available from: [Link]

  • Bhat, N. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3149-3159. Available from: [Link]

  • Singh, R., Singh, H., & Kumar, S. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. Available from: [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8054-8106. Available from: [Link]

  • Bhat, N. A., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 43(11), 2469-2481. Available from: [Link]

  • Pomerantz, A. E., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(13), 8831-8840. Available from: [Link]

  • Bhat, N. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3149-3159. Available from: [Link]

  • Bhat, N. A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ResearchGate. Available from: [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572. Available from: [Link]

  • Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, e202403611. Available from: [Link]

  • Verhoog, S., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 26(22), 4858-4863. Available from: [Link]

  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. Available from: [Link]

Sources

Technical Support Center: Isolation & Purification of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine .

This intermediate presents a dual chromatographic challenge: it possesses highly lipophilic fluorinated moieties that cause poor retention on standard normal-phase media, while simultaneously harboring a chemically sensitive 2-chloro group that is highly susceptible to acid-catalyzed degradation. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing a highly polar degradation streak at the baseline of my TLC/column, resulting in low isolated yields? A: This is a classic symptom of on-column hydrolysis. The 2-chloro position of the pyrimidine ring is highly activated toward nucleophilic aromatic substitution. When exposed to the acidic silanol groups present on standard, unmodified silica gel, the pyrimidine nitrogen becomes protonated. This acid-catalyzed activation drastically lowers the activation energy for nucleophilic attack by ambient moisture, converting your target 2-chloropyrimidine into an unwanted 2-hydroxypyrimidine (pyrimidone) degradation product[1]. To prevent this, the silica gel stationary phase must be chemically deactivated with a volatile base, such as triethylamine (TEA), prior to sample loading[2].

Q2: My compound elutes almost immediately at the solvent front on normal-phase silica, even with a mild 10% Ethyl Acetate in Hexane gradient. How can I improve resolution? A: The combination of a difluoromethyl group (-CF₂H) and a 4-fluorophenyl ring renders this specific pyrimidine exceptionally lipophilic. Standard solvent systems are simply too polar to allow for adequate partitioning. Literature precedents for isolating structurally similar difluoromethyl pyrimidines dictate the use of extremely weak, non-polar solvent systems. You must utilize gradients such as 98:2 or 95:5 Hexane/Ethyl Acetate, or substitute Ethyl Acetate with Diethyl Ether to achieve an optimal retention factor (R_f) of 0.2–0.3[3].

Q3: What are the optimal conditions for Reverse-Phase (RP) HPLC purification of this intermediate? A: Due to the compound's extreme hydrophobicity, it will exhibit excessive retention and potential peak tailing on a standard C18 column. Instead, utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal shape selectivity and unique dipole-dipole/fluorine-fluorine interactions with the -CF₂H and 4-fluorophenyl groups. This allows for superior resolution from closely eluting des-fluoro or des-chloro synthetic impurities.

Part 2: Chromatographic Behavior & Solvent Selection Data

The following table summarizes the quantitative chromatographic behavior of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine across various systems to aid in rapid method development.

Chromatography MethodStationary PhaseMobile Phase SystemAdditive / ModifierExpected Behavior (R_f / t_R)Primary Use Case
Normal Phase (Sub-optimal) Silica Gel (60 Å)Hexane/EtOAc (80:20)NoneR_f > 0.8 (Co-elution)Not recommended (Too polar)
Normal Phase (Optimized) Silica Gel (60 Å)Hexane/EtOAc (98:2)1% v/v TEAR_f ~ 0.25 - 0.35Bulk purification (>100 mg)
Reverse Phase (Standard) C18Water/Acetonitrile0.1% Formic AcidBroad peaks, excessive retentionGeneral purity screening
Reverse Phase (Orthogonal) Pentafluorophenyl (PFP)Water/Acetonitrile0.05% TFASharp peaks, baseline resolutionFinal polishing (<100 mg)

Part 3: Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Flash Chromatography

This self-validating protocol is designed to prevent acid-catalyzed hydrolysis while managing the high lipophilicity of the target molecule.

Step 1: Silica Gel Deactivation (Critical Step)

  • Prepare a solvent mixture of 98% Hexanes, 1% Ethyl Acetate, and 1% Triethylamine (TEA) (v/v/v).

  • Create a slurry of silica gel (typically 30:1 to 50:1 silica-to-crude mass ratio) using this TEA-spiked solvent.

  • Pack the column and flush with at least 3 column volumes (CV) of the TEA-spiked solvent.

  • Self-Validation Check: Collect a few drops of the eluent from the column stopcock and spot it on pH paper. Proceed only if the pH is basic (pH > 8), confirming complete silanol deactivation.

Step 2: Sample Loading & Elution

  • Dissolve the crude 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine in the absolute minimum volume of Dichloromethane (DCM).

  • Carefully apply the sample to the head of the column (Wet loading).

  • Elute using a highly non-polar gradient: start at 100% Hexanes for 2 CVs, then step to 98:2 Hexanes/Ethyl Acetate. Do not exceed 5% Ethyl Acetate.

Step 3: Fraction Monitoring

  • Monitor fractions via TLC using 95:5 Hexanes/Ethyl Acetate. Visualize under UV light (254 nm) due to the strong fluorophenyl chromophore.

  • Self-Validation Check: Co-spot the pure fractions against the crude mixture. The absence of a baseline streak confirms that the TEA deactivation successfully prevented hydrolysis[2].

Protocol B: Preparative Reverse-Phase HPLC (PFP Column)

Designed for high-resolution separation of halogenated impurities.

Step 1: System Preparation

  • Install a Preparative PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm).

  • Prepare Mobile Phase A: Milli-Q Water + 0.05% Trifluoroacetic Acid (TFA).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.05% TFA.

Step 2: Gradient Execution

  • Inject the sample dissolved in DMSO or Acetonitrile.

  • Run a shallow gradient tailored for lipophilic compounds: 50% B to 95% B over 25 minutes, holding at 95% B for 5 minutes to wash the column.

  • Collect fractions via UV triggering at 254 nm.

Step 3: Post-Run Processing

  • Pool pure fractions and immediately freeze at -80°C.

  • Lyophilize to remove water, Acetonitrile, and volatile TFA.

  • Self-Validation Check: Analyze the final powder via LC-MS. Confirm the presence of the [M+H]+ parent ion and verify the 3:1 isotopic ratio characteristic of a single chlorine atom, ensuring the 2-chloro group remains intact.

Part 4: Visualizations & Workflows

Workflow A Crude Mixture 2-Chloro-4-(CF2H)-6-(4-F-Ph)pyrimidine B Scale Assessment A->B C Preparative (>100 mg) B->C D Analytical (<100 mg) B->D E TEA-Deactivated Silica (Hexane/EtOAc 95:5) C->E F RP-HPLC PFP Column (ACN/H2O Gradient) D->F G Pure Product Isolated E->G Prevents Hydrolysis F->G High Resolution

Purification decision matrix for fluorinated 2-chloropyrimidines.

Mechanism R Target Pyrimidine (Active 2-Chloro) S Acidic Silanol Sites (+ Ambient H2O) R->S I Protonated Intermediate S->I P 2-Hydroxypyrimidine (Degradation) I->P Hydrolysis

Acid-catalyzed hydrolysis pathway of 2-chloropyrimidines on standard silica gel.

Part 5: References[2] Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCn5YxCvVZdm_7_oDZfdihU-xG3P61XxPlck2RNL6aGTq6vq054g6fd7K5fDthSBAiET1Ru5iTnMPwa8_J74RUkLuyGVWp-EOoDOjZbWQdfuzlh2qRktPJCAFCFa_wAU_p7MTDm-ubseol1sDAsWLyRIL4heMYHiWE-lyDk-dMoZAib_cWZLUsGmzwnFbRfcEXp6fvDaUiR-Gq7vzvLjJ8Gb80ytiyXSDmfJSQuCq7XPGO[3] Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains | The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgQiPHj6vijNgA_Xs-4vHF9UlHLmVRRvJ4qyXep1nkxd24uGq4nZ6Lgv-uDBa67zfCOgI6PMGEqTy8PaP2Qa1F0563iAJyhlkQc39D4XGVwhmhACaicGq_46X8b6glv2v92oE8ig==[1] Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzM-Nk84lRhe6VMqCyE-P4XtiieDefuJV5WVBsoPt1djjbPMfC-kn-GcD-_U1T70EZElySvcBhq8-XqZfXfBgk0hf_JBT1O9rbl24qoenmwWv9j-HBPOcxri2PFL7qNqLNXs98K6n2oI=

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine and its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone for modulating molecular properties. The pyrimidine scaffold, a privileged heterocycle, when functionalized with fluorinated alkyl groups, offers a powerful tool for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine and its trifluoromethyl analog, 2-Chloro-4-(trifluoromethyl)-6-(4-fluorophenyl)pyrimidine. This comparison is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance.

The Decisive Influence of the Fluoroalkyl Group: -CF₂H vs. -CF₃

The subtle difference between a difluoromethyl (-CF₂H) and a trifluoromethyl (-CF₃) group at the C4-position of the pyrimidine ring imparts a significant divergence in their electronic properties, which in turn governs their chemical reactivity.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly depletes the electron density of the pyrimidine ring, rendering it more susceptible to nucleophilic attack.[3][4] In contrast, the difluoromethyl group, while still electron-withdrawing, is less so than the trifluoromethyl group. The presence of a hydrogen atom slightly mitigates the overall inductive pull. This nuanced difference in electron-withdrawing strength is a critical determinant of the relative reactivity of the two analogs.[5]

SubstituentHammett Constant (σₚ)Electronic Effect
-CF₃0.53[4]Strong Electron-Withdrawing (Inductive)
-CF₂H~0.3 (estimated)Moderate Electron-Withdrawing (Inductive)

Table 1: Comparison of the electronic effects of -CF₃ and -CF₂H substituents.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic landscapes of the two pyrimidine analogs manifest in their reactivity towards two of the most pivotal reactions in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for the introduction of a wide array of nucleophiles onto electron-deficient aromatic rings.[6] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is paramount to the reaction rate.

Prediction: The trifluoromethyl analog is expected to exhibit a higher reactivity in SNAr reactions compared to the difluoromethyl analog. The superior electron-withdrawing capacity of the -CF₃ group will provide greater stabilization of the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction rate.[4]

SNAr_Mechanism Reactant 2-Chloro-4-R-pyrimidine (R = CF₂H or CF₃) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 2-Nu-4-R-pyrimidine Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Caption: Generalized mechanism of SNAr on 2-chloropyrimidines.

AnalogExpected Relative SNAr RateRationale
2-Chloro-4-(trifluoromethyl)-6-(4-fluorophenyl)pyrimidineFasterGreater stabilization of the Meisenheimer intermediate by the strongly electron-withdrawing -CF₃ group.
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidineSlowerLess stabilization of the Meisenheimer intermediate by the moderately electron-withdrawing -CF₂H group.

Table 2: Predicted relative reactivity in SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[8] The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is influenced by the electronic properties of the ring. While electron-withdrawing groups can sometimes hinder the oxidative addition of palladium to the C-Cl bond, the overall success of the reaction is often more dependent on the choice of catalyst, ligand, and reaction conditions.[9]

Prediction: For Suzuki-Miyaura coupling, the electronic differences between the -CF₂H and -CF₃ analogs are expected to have a less pronounced effect on the reaction outcome compared to SNAr, provided that an appropriate catalytic system is employed. However, the more electron-deficient nature of the trifluoromethyl analog might necessitate slightly more robust catalytic conditions to facilitate the oxidative addition step. The choice of a highly active catalyst, such as one employing a biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, is crucial for the efficient coupling of these electron-deficient chloro-heterocycles.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂(Cl) Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdCl->ArPdAr_prime Ar'B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArylHalide Ar-Cl BoronicAcid Ar'B(OH)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

AnalogExpected Suzuki Coupling PerformanceConsiderations
2-Chloro-4-(trifluoromethyl)-6-(4-fluorophenyl)pyrimidineGood to ExcellentMay require a more active catalyst system due to higher ring deactivation.
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidineGood to ExcellentLikely to proceed under standard to slightly activated catalyst conditions.

Table 3: Predicted performance in Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following are detailed, representative protocols for conducting comparative reactivity studies.

Protocol 1: Comparative SNAr with a Model Nucleophile (e.g., Morpholine)

This protocol outlines a procedure to compare the rate of SNAr of the two pyrimidine analogs with morpholine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (Nitrogen or Argon), add the respective chloropyrimidine (1.0 eq).

  • Solvent and Base Addition: Dissolve the chloropyrimidine in anhydrous DMF. Add potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add morpholine (1.2 eq) to each reaction mixture.

  • Reaction: Stir the mixtures at a controlled temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC or LC-MS until the starting material is consumed in the faster reaction.[1]

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel.

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Analysis A1 Flask 1: -CF₃ analog (1 eq) B1 Add DMF, K₂CO₃ (2 eq), Morpholine (1.2 eq) to each flask A1->B1 A2 Flask 2: -CF₂H analog (1 eq) A2->B1 C1 Heat to 80°C B1->C1 C2 Monitor by TLC/LC-MS C1->C2 D1 Work-up & Purification C2->D1 D2 Compare reaction times and yields D1->D2

Caption: Experimental workflow for the comparative SNAr study.

Protocol 2: Comparative Suzuki-Miyaura Coupling with a Model Boronic Acid (e.g., Phenylboronic Acid)

This protocol details a procedure to compare the efficiency of Suzuki-Miyaura coupling for the two pyrimidine analogs.

Materials:

  • 2-Chloro-4-(trifluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In two separate, dry Schlenk flasks under an inert atmosphere, add the respective chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[9]

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to each flask.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture.

  • Reaction: Heat the reaction mixtures to 100 °C and stir vigorously.

  • Monitoring: Monitor the reactions by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixtures with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude products by flash column chromatography.

Conclusion

The choice between a difluoromethyl and a trifluoromethyl substituent on the pyrimidine core is a critical decision in the design of novel bioactive molecules. The trifluoromethyl analog, with its superior electron-withdrawing capabilities, is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the difference in reactivity is expected to be less pronounced, although the trifluoromethyl analog may require more specialized catalytic systems for optimal results. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in their synthetic strategies.

References

  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • ResearchGate. (2026).
  • Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC.
  • ACS Publications. (2020).
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
  • NIH.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
  • Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. UCLA.
  • ACS Figshare. (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • PubMed. (2024).
  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • PMC.
  • NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Concerted Nucleophilic Arom
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • ScienceOpen. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.
  • BenchChem.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2025).
  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • ResearchGate. Remarkable Differences in Amine Substitution Reactions of Trichloromethyl and Trifluoromethyl Difluorophosphines, CX3PF2 (X = F, Cl)
  • BenchChem.
  • Frontiers.
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References.
  • MDPI. (2022).

Sources

Comparing leaving group ability of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine vs 2-fluoropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery and fine chemical synthesis, the choice of leaving group on an electron-deficient heterocyclic ring is paramount to reaction efficiency and success. This guide provides a detailed comparison of the leaving group ability of the chlorine atom in 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine against the fluorine atom in analogous 2-fluoropyrimidines. By examining the fundamental principles of SNAr reactions and the electronic influence of substituents, we will demonstrate the generally superior reactivity of 2-fluoropyrimidines and provide a framework for rational substrate selection in complex synthetic campaigns.

The SNAr Mechanism: A Primer on Reactivity

Nucleophilic aromatic substitution is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is subsequently restored by the expulsion of the leaving group.

A critical and often counterintuitive aspect of the SNAr reaction is that the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2] This has profound implications for the relative reactivity of halogens as leaving groups.

The Halogen Conundrum in SNAr: Why Fluorine Reigns Supreme

In contrast to SN2 reactions where iodide is an excellent leaving group, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I.[3] This "element effect" is attributed to the high electronegativity of the fluorine atom. The strong electron-withdrawing inductive effect of fluorine polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3]

This enhanced electrophilicity at the carbon center lowers the activation energy for the formation of the Meisenheimer complex, which, as the rate-determining step, accelerates the overall reaction rate.

Experimental Evidence: 2-Fluoropyridine vs. 2-Chloropyridine

The enhanced reactivity of fluorine as a leaving group in SNAr reactions on electron-deficient heterocycles is not merely theoretical. A kinetic study comparing the reaction of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide in ethanol revealed that 2-fluoropyridine reacts 320 times faster than its chloro-analogue.[1][4] This substantial difference in reaction rates provides compelling experimental evidence for the superior leaving group ability of fluorine in this class of reactions.

Analyzing 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine: A Tale of Two Electron-Withdrawing Groups

To understand the reactivity of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, we must consider the electronic contributions of its substituents. The pyrimidine ring itself is an electron-deficient heterocycle, inherently activated for SNAr reactions, particularly at the 2-, 4-, and 6-positions. The substituents on this particular molecule further modulate its reactivity.

The Activating Power of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. Studies have determined its Hammett constants, which are a measure of the electronic effect of a substituent on a reaction center. The OCF₂H group, for instance, exhibits significant electron-withdrawing effects with σm = 0.31 and σp = 0.29.[5] While the CF₂H group is not directly attached to an oxygen atom in our target molecule, its inductive electron-withdrawing nature is substantial. This strong inductive effect further depletes the electron density of the pyrimidine ring, making it even more electrophilic and, consequently, more reactive towards nucleophiles.

The Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group at the 6-position will also influence the electronic properties of the pyrimidine ring. Fluorine is more electronegative than carbon, and the 4-fluoro substituent will exert a mild electron-withdrawing inductive effect. While this effect is less pronounced than that of the difluoromethyl group, it will contribute to the overall electron deficiency of the pyrimidine system.

The Comparison: Predicting Reactivity

Based on the established principles and experimental data, we can confidently predict the relative leaving group abilities:

  • 2-Fluoropyrimidines will generally be significantly more reactive in SNAr reactions than their 2-chloropyrimidine counterparts. The precedent set by the 320-fold rate difference between 2-fluoropyridine and 2-chloropyridine is a strong indicator of this trend.[4]

  • The presence of the electron-withdrawing difluoromethyl and 4-fluorophenyl groups on the pyrimidine ring of 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine will increase its reactivity compared to an unsubstituted 2-chloropyrimidine. These groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

Therefore, while 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is an activated substrate for SNAr, a hypothetical 2-Fluoro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine would be expected to be considerably more reactive under identical conditions.

Quantitative Data Summary

Compound ComparisonRelative Reactivity FactorKey Takeaway
2-Fluoropyridine vs. 2-Chloropyridine320x faster for 2-Fluoropyridine[4]Demonstrates the superior leaving group ability of fluorine in SNAr on a representative heterocycle.
Substituted vs. Unsubstituted PyrimidinesQualitatively Higher for SubstitutedElectron-withdrawing groups like -CF₂H increase the electrophilicity and reactivity of the pyrimidine ring.

Experimental Protocol: A Representative SNAr Reaction

The following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction on a 2-halopyrimidine, which can be adapted to compare the reactivity of different substrates.

Reaction: Synthesis of a 2-Aminopyrimidine Derivative

Materials:

  • 2-Halopyrimidine (e.g., 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine or a 2-fluoropyrimidine)

  • Primary or secondary amine (e.g., morpholine)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halopyrimidine (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare Reactants: - 2-Halopyrimidine - Nucleophile - Base - Anhydrous Solvent React Combine Reactants Under Inert Atmosphere Prep->React Add Monitor Stir and Heat (if necessary) Monitor by TLC/LC-MS React->Monitor Initiate Workup Quench with Water Extract with Organic Solvent Monitor->Workup Upon Completion Purify Dry, Concentrate, and Purify by Chromatography Workup->Purify Process Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze Final Product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, understanding the nuances of leaving group ability in SNAr reactions is crucial for efficient and successful outcomes. While 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is an activated substrate due to its electron-deficient pyrimidine core and the presence of potent electron-withdrawing groups, the fundamental principles of SNAr chemistry and compelling experimental data from analogous systems strongly indicate that a corresponding 2-fluoropyrimidine would serve as a significantly more reactive substrate. This enhanced reactivity of 2-fluoropyrimidines often allows for milder reaction conditions, broader substrate scope, and higher yields, making them the preferred choice in many synthetic applications.

References

  • G. A. Olah, A. M. White, and D. H. O'Brien, "Electrophilic reactions at single bonds. XVIII. Hydrogen-deuterium exchange of alkanes with superacids," Chemical Reviews, vol. 70, no. 5, pp. 561-625, 1970.
  • Y. Zafrani et al., "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept," Journal of Medicinal Chemistry, vol. 60, no. 1, pp. 415-422, 2017.
  • M. Schlosser and T. Rausis, "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions," Helvetica Chimica Acta, vol. 88, no. 6, pp. 1240-1249, 2005.
  • Y. Hu et al., "Aryl chlorodifluoromethyl sulfones: new reagents for O- and N-difluoromethylation," Journal of Fluorine Chemistry, vol. 132, no. 11, pp. 988-992, 2011.
  • D. A. Nagib and D. W. C. MacMillan, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Angewandte Chemie International Edition, vol. 50, no. 36, pp. 8435-8438, 2011.
  • A. J. Fernandes et al., "Selection of Hammett constant σ + values for selected functional groups X, extracted from References[6][7]," ResearchGate, 2021.

  • D. H. McDaniel and H. C. Brown, "An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids," The Journal of Organic Chemistry, vol. 23, no. 3, pp. 420-427, 1958.
  • S. D.
  • Schrödinger, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines," Schrödinger, 2021.
  • S. M. T. T. and P. S. J. S., "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design," PMC, 2018.
  • Schrödinger, "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine," Schrödinger, 2022.
  • K. Tanaka et al., "Directed nucleophilic aromatic substitution reaction," ChemRxiv, 2022.
  • E. Le Gall et al., "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides," Molecules, vol. 16, no. 7, pp. 5445-5456, 2011.
  • Y. Lu et al., "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine," QM Magic Class, Chapter 48.
  • F. J. G. and T. S., "Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors," PMC, 2024.
  • P. R. Campodónico et al., "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study," Frontiers in Chemistry, vol. 10, 2022.
  • H. Liu et al., "DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination," Science of The Total Environment, vol. 717, p. 137205, 2020.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。